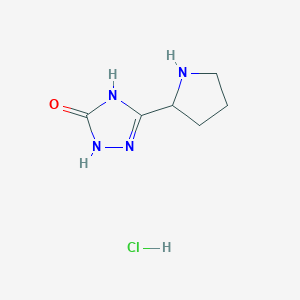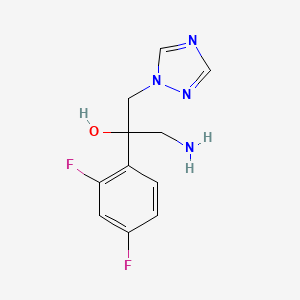
1-(4-Methoxyphenyl)-3-methylpiperazine dihydrochloride
概要
説明
1-(4-Methoxyphenyl)-3-methylpiperazine dihydrochloride is a piperazine derivative known for its stimulant and euphoric properties. It is often used in scientific research due to its unique chemical structure and pharmacological effects. The compound has a molecular formula of C11H18Cl2N2O and a molecular weight of 265.18 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-methylpiperazine dihydrochloride typically involves the reaction of 4-methoxyaniline with sodium nitrite to form a diazonium salt, which is then reduced using tin dichloride or sulfite to yield 4-methoxyphenylhydrazine . This intermediate is then reacted with 3-methylpiperazine under controlled conditions to produce the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically produced in a crystalline form and stored under nitrogen to prevent degradation .
化学反応の分析
Types of Reactions
1-(4-Methoxyphenyl)-3-methylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides in the presence of a base.
Major Products
Oxidation: Produces corresponding ketones or carboxylic acids.
Reduction: Yields amines or alcohols.
Substitution: Results in substituted piperazine derivatives.
科学的研究の応用
1-(4-Methoxyphenyl)-3-methylpiperazine dihydrochloride is widely used in scientific research due to its pharmacological properties. It is utilized in:
Chemistry: As an intermediate in the synthesis of various organic compounds.
Biology: To study the effects of piperazine derivatives on biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in neuropharmacology.
Industry: Used in the production of pharmaceuticals and agrochemicals.
作用機序
The compound exerts its effects primarily through interactions with serotonergic and dopaminergic systems. It acts as a mixed serotonin and dopamine antagonist, similar to 3,4-methylenedioxymethamphetamine. This dual action results in its stimulant and euphoric properties .
類似化合物との比較
Similar Compounds
- 1-(4-Chlorobenzhydryl)piperazine
- 1-(4-Bromophenyl)piperazine
- 1-(2-Pyridyl)piperazine
- 1-(2-Methoxyphenyl)piperazine
Uniqueness
1-(4-Methoxyphenyl)-3-methylpiperazine dihydrochloride is unique due to its specific methoxy substitution on the phenyl ring, which imparts distinct pharmacological properties compared to other piperazine derivatives. This substitution enhances its interaction with serotonergic and dopaminergic receptors, making it a valuable compound for research .
特性
IUPAC Name |
1-(4-methoxyphenyl)-3-methylpiperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c1-10-9-14(8-7-13-10)11-3-5-12(15-2)6-4-11;;/h3-6,10,13H,7-9H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHCJORRSFDOGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC=C(C=C2)OC.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride](/img/structure/B3095816.png)


![[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B3095833.png)
![[4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride](/img/structure/B3095835.png)
![2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride](/img/structure/B3095840.png)

![2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride](/img/structure/B3095848.png)



![[3-methyl-4-(1-pyrrolidinyl)benzyl]amine hydrochloride](/img/structure/B3095881.png)
![2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B3095886.png)
![[(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride](/img/structure/B3095901.png)
